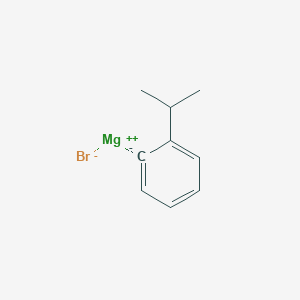
4-(2-Bromoethoxy)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethoxy)butan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a brominated ether and ketone, characterized by the presence of a bromoethoxy group attached to a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Bromoethoxy)butan-2-one involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For this compound, the synthesis can be achieved by reacting 2-bromoethanol with 4-butanone in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2-Bromoethoxy)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles.
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or other substituted products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
科学研究应用
4-(2-Bromoethoxy)butan-2-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromoethoxy)butan-2-one involves its reactivity as a brominated ether and ketone. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
相似化合物的比较
Similar Compounds
4-(2-Chloroethoxy)butan-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)butan-2-one: Similar structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)butan-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-(2-Bromoethoxy)butan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more favorable. Additionally, the size and polarizability of bromine influence the compound’s reactivity and interactions in chemical reactions.
属性
IUPAC Name |
4-(2-bromoethoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMONSBBJNWQXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2926086.png)
![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2926087.png)
![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)


![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)

![Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B2926104.png)
